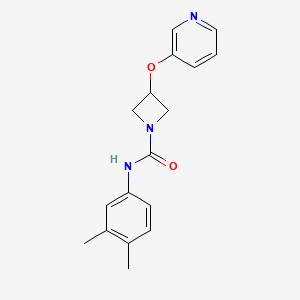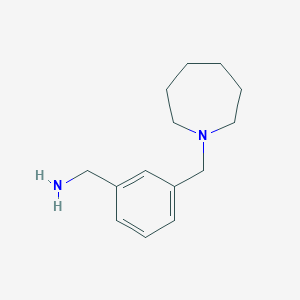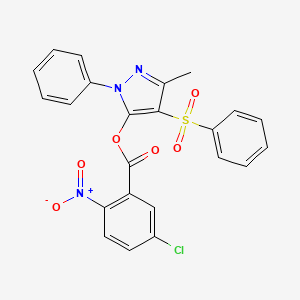
N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide A exerts its therapeutic effects by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. Activation of PPARγ leads to the downregulation of pro-inflammatory cytokines, inhibition of cancer cell growth, and improvement in cognitive function.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. It has been found to decrease the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in macrophages and microglia. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound A has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing synaptic plasticity and reducing neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide A in lab experiments is its specificity for PPARγ, which reduces the likelihood of off-target effects. However, one limitation is its low solubility in water, which can make it challenging to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide A. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could focus on optimizing the synthesis method to improve the yield and solubility of this compound A. Finally, further studies could investigate the potential of this compound A as a therapeutic agent in other diseases, such as diabetes and cardiovascular disease.
Conclusion:
This compound A is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in various diseases. Its specificity for PPARγ and anti-inflammatory properties make it an attractive candidate for further investigation. Future research could focus on optimizing the synthesis method, investigating its potential in treating neurodegenerative diseases, and exploring its therapeutic potential in other diseases.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide A is synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenyl magnesium bromide with 3-hydroxypyridine, followed by the reaction of the resulting product with azetidine-1-carboxylic acid. The final product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Research has shown that this compound A has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also shown promising results in inhibiting the growth of cancer cells and improving cognitive function in animal models.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-6-14(8-13(12)2)19-17(21)20-10-16(11-20)22-15-4-3-7-18-9-15/h3-9,16H,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJZNLPLJLGZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)OC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide](/img/structure/B2575985.png)


![5-(3-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2575990.png)







![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-furamide](/img/structure/B2576002.png)
